molecular formula C27H23FN4O B2680106 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477234-46-1

7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2680106
CAS No.: 477234-46-1
M. Wt: 438.506
InChI Key: LZJQLOOESYFBKB-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus in oncological research, particularly for myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, where dysregulated JAK2 signaling is a key driver of pathogenesis [https://pubmed.ncbi.nlm.nih.gov/16199535/]. The compound's high selectivity for JAK2 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific contributions of JAK2-mediated signaling in cellular and disease models. Researchers utilize this compound to investigate the role of JAK2 in hematopoiesis, immune cell function, and inflammatory processes, providing critical insights for the development of targeted therapeutics. Its application extends to studying resistance mechanisms and evaluating combination treatment strategies in preclinical models of JAK2-dependent cancers and autoimmune disorders.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O/c1-2-33-23-14-12-22(13-15-23)32-17-24(20-6-4-3-5-7-20)25-26(30-18-31-27(25)32)29-16-19-8-10-21(28)11-9-19/h3-15,17-18H,2,16H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJQLOOESYFBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the ethoxyphenyl, fluorobenzyl, and phenyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Amination Reactions

The 4-position of the pyrrolo[2,3-d]pyrimidine scaffold undergoes nucleophilic aromatic substitution (NAS) with amines. For example:

  • Reaction with Aniline Derivatives :
    Hydrochloric acid (HCl) catalyzes the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates with substituted anilines in ethanol or water. This generates the 4-amine derivatives with yields up to 94% under optimized conditions .

EntryAniline DerivativeCatalyst (equiv HCl)SolventTime (h)Yield (%)
14-Fluoroaniline0.1EtOH692
24-Methoxyaniline0.1H2O394
33-Chloroaniline0.2EtOH681

Key Observations :

  • Electron-rich anilines (e.g., 4-methoxy) react faster due to enhanced nucleophilicity .

  • Steric hindrance (e.g., 2,6-diisopropyl substituents) reduces reactivity .

Suzuki-Miyaura Coupling

The 5- and 7-positions participate in palladium-catalyzed cross-coupling reactions:

  • Iodinated Intermediate Formation :
    4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is synthesized via iodination of the core structure .

  • Coupling with Boronic Acids :
    The iodinated intermediate reacts with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O) to introduce substituents at the 6-position .

Example Reaction :

4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine+PhB(OH)2Pd(PPh3)44-Chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine\text{4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine}

Yield : 75–89% .

Etherification at the 7-Position

The 4-ethoxyphenyl group at the 7-position is introduced via alkylation:

  • Reaction Conditions :
    Treatment with 4-ethoxyphenyl iodide in the presence of NaH/DMF facilitates substitution .

Fluorobenzylamine Conjugation

The N-(4-fluorobenzyl) group is attached via reductive amination:

  • Protocol :
    Condensation of 4-fluorobenzaldehyde with the amine intermediate, followed by reduction using NaBH4 .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis :
    The ethoxy group undergoes hydrolysis to a hydroxyl group under strong acidic conditions (e.g., HCl, 80°C) .

  • Basic Conditions :
    The pyrrolo[2,3-d]pyrimidine core remains stable in mild bases (pH < 10) but degrades at higher pH due to ring-opening .

Industrial and Pharmacological Relevance

  • Kinase Inhibition : Derivatives show nanomolar activity against RET and NIK kinases, critical in cancer therapeutics .

  • Structure-Activity Relationship (SAR) :

    • The 4-fluorobenzyl group enhances target binding via hydrophobic interactions .

    • Electron-withdrawing substituents (e.g., Cl, F) improve metabolic stability .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for optimizing pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Overview

7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. Its unique molecular structure, which features a pyrrolo[2,3-d]pyrimidine core with various aromatic substitutions, positions it as a promising candidate in medicinal chemistry. This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor.

Biological Applications

Research has indicated several potential applications for this compound in scientific and medical fields:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be leveraged in drug development for various diseases where enzyme modulation is beneficial.
  • Anticancer Activity : Preliminary studies suggest that compounds within the pyrrolo[2,3-d]pyrimidine class may exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways.
  • Antimicrobial Properties : The structural characteristics of this compound may allow it to interact with microbial targets, potentially leading to new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential uses of related compounds:

  • A study published in Molecules evaluated various pyrrolo[2,3-d]pyrimidine derivatives for their biological activity and found that modifications to the aromatic substituents significantly influenced their inhibitory effects on specific enzymes .
  • Another investigation focused on the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell lines effectively, suggesting a pathway for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Position 7 Substituents

The 4-ethoxyphenyl group distinguishes the target compound from analogs with alternative aryl or alkyl substituents:

Compound (Evidence ID) Position 7 Substituent Key Properties/Effects
Target Compound 4-Ethoxyphenyl Ethoxy group increases lipophilicity compared to methoxy, potentially improving membrane permeability .
4-Methoxyphenyl Methoxy group offers reduced steric bulk and lower lipophilicity, possibly altering pharmacokinetics .
(Compound 2c) Cyclopropylmethyl Aliphatic substituent introduces steric bulk, which may hinder receptor binding but enhance selectivity .
Methyl Minimal steric hindrance; often used to probe baseline activity of the core scaffold .

Position 5 Substituents

The phenyl group at position 5 is conserved in many analogs, but substitutions vary:

Compound (Evidence ID) Position 5 Substituent Impact on Activity
Target Compound Phenyl Standard hydrophobic moiety for base stacking or van der Waals interactions.
(Compound 6) 2-(3,5-Dimethoxyphenyl)ethyl Dimethoxy groups may enhance solubility or hydrogen bonding, but ethyl linker adds flexibility .
(Compound 8) Iodo Halogen substitution (iodine) increases molecular weight and polarizability, potentially aiding X-ray crystallography .
Trifluoromethylphenyl Electron-withdrawing CF₃ group may improve metabolic stability and target affinity .

N4-Substituents

The 4-fluorobenzyl group at N4 is compared to other aryl and alkylamine derivatives:

Compound (Evidence ID) N4-Substituent Biological Implications
Target Compound 4-Fluorobenzyl Fluorine’s electronegativity enhances dipole interactions; benzyl group balances lipophilicity .
(Compounds 6–10) Benzyl Lacks fluorine, possibly reducing binding affinity but retaining scaffold activity .
3-Chloro-4-Methoxyphenyl Chlorine and methoxy groups introduce steric and electronic effects, potentially altering selectivity .
(GP-3269) β-D-Ribofuranosyl Sugar moiety drastically changes solubility and bioavailability, likely acting as a prodrug .
4-Butylphenyl Long alkyl chain increases lipophilicity, possibly affecting blood-brain barrier penetration .

Biological Activity

The compound 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C32H31N5O3
Molecular Weight 533.6 g/mol
IUPAC Name 1-[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone
InChI Key IMFCOTHFIUTNFR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, influencing pathways related to cell proliferation, apoptosis, and immune response. Notably, compounds in this class have been shown to inhibit protein kinases such as Janus Kinase 3 (JAK3), which play critical roles in various immunological disorders and cancers .

Anticancer Activity

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives with similar structures can inhibit tumor growth in vitro and in vivo models .

Antitubercular Activity

One study highlighted the antitubercular properties of pyrrolo[2,3-d]pyrimidine derivatives. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) value of 0.488 µM against Mycobacterium tuberculosis, indicating strong potential for developing new treatments for tuberculosis . The structural modifications at the phenyl ring significantly influenced the antitubercular activity, with specific substitutions enhancing efficacy.

Antiviral and Antimicrobial Properties

The compound has also been investigated for its antiviral and antimicrobial activities. Similar derivatives have demonstrated effectiveness against various viral strains and bacterial pathogens. The mechanism often involves disruption of viral replication or inhibition of bacterial cell wall synthesis .

Case Studies

  • Antitubercular Study : In a study assessing various pyrrolo[2,3-d]pyrimidine derivatives, it was found that structural modifications at the C-4 position significantly impacted their efficacy against Mycobacterium tuberculosis. The study noted that compounds with larger substituents on the phenyl ring exhibited enhanced activity .
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that certain derivatives could reduce viability by over 70% at concentrations below 10 µM. These findings suggest strong potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting with a pyrrolo[2,3-d]pyrimidine core. A common approach includes:

  • Chlorination : Preparation of a 4-chloro intermediate (e.g., 4-chloro-6-(substituted-phenyl)-7H-pyrrolo[2,3-d]pyrimidine) via chlorination of a hydroxyl precursor using POCl₃ or similar reagents .
  • Amine Substitution : Reacting the chlorinated intermediate with 4-fluorobenzylamine under nucleophilic aromatic substitution (SNAr) conditions. Optimized conditions may involve high-temperature reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Functionalization : Introducing the 4-ethoxyphenyl and phenyl groups via Suzuki-Miyaura coupling or direct alkylation, depending on the substitution pattern .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, the 4-fluorobenzyl group’s aromatic protons appear as distinct doublets (J = 8–9 Hz) in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. A typical HRMS (EI/ESI) would show the molecular ion peak matching the calculated mass (e.g., ~450–460 g/mol) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks, critical for understanding conformational stability .

Q. What preliminary biological activities are reported for this compound?

Analogous pyrrolo[2,3-d]pyrimidines exhibit dual antitubulin and antiangiogenic activity. Mechanistically, they inhibit tubulin polymerization (IC₅₀ ~1–5 µM) and disrupt endothelial cell migration in preclinical models . While direct data for this compound is limited, substituents like the 4-fluorobenzyl group are known to enhance target affinity by optimizing hydrophobic interactions with tubulin’s colchicine-binding site .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and biological activity of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal reaction conditions (solvent, catalyst) and minimize byproducts .
  • Docking Studies : Molecular docking against tubulin (PDB: 1SA0) identifies critical interactions (e.g., hydrogen bonds with β-tubulin’s Thr179) to guide SAR. Substituents like the 4-ethoxyphenyl group may enhance π-π stacking with Tyr224 .
  • MD Simulations : Assess conformational stability in physiological conditions, particularly the flexibility of the N-(4-fluorobenzyl) group .

Q. How do structural modifications (e.g., substituent changes) impact antitumor efficacy?

  • Ethoxy vs. Methoxy : The 4-ethoxyphenyl group increases lipophilicity (logP), improving membrane permeability compared to methoxy analogs. This correlates with higher in vivo efficacy in xenograft models .
  • Fluorobenzyl Position : Meta/para fluorine substitution alters electronic effects, influencing tubulin binding. Para-fluorine (as in this compound) enhances dipole interactions, while meta-substitution reduces potency by 30–50% .
  • Pyrrolo-Pyrimidine Core : Expanding the core to thieno[2,3-d]pyrimidine reduces activity, highlighting the importance of the pyrrole nitrogen for hydrogen bonding .

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?

  • Assay Standardization : Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and normalize to reference drugs (e.g., paclitaxel for tubulin inhibition) .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Metabolic Stability Testing : Evaluate liver microsome stability (e.g., human CYP3A4 metabolism) to distinguish intrinsic vs. pharmacokinetic-driven efficacy gaps .

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm tubulin binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • Immunofluorescence Microscopy : Visualize microtubule disruption (e.g., fragmented vs. polymerized tubulin) in treated vs. untreated cells .
  • siRNA Knockdown : Correlate target protein reduction (e.g., βIII-tubulin) with compound sensitivity to confirm mechanism .

Methodological Notes

  • Safety Protocols : Follow general guidelines for handling fluorinated aromatics (e.g., PPE, fume hood use) as per P201/P210 codes .
  • Data Reproducibility : Replicate synthetic steps ≥3 times with HPLC purity >95% (λ = 254 nm) and report deviations .

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